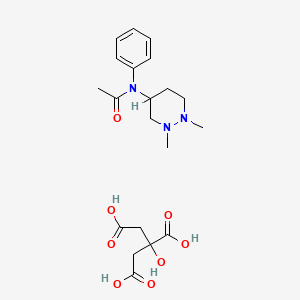
Acetamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a pyridazinyl ring, a phenyl group, and a propanetricarboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate typically involves multiple steps:
Formation of the Pyridazinyl Ring: The pyridazinyl ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated phenyl compound and a suitable base.
Formation of the Propanetricarboxylate Moiety: This step involves the esterification of a tricarboxylic acid with an alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Using large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Bases and Acids:
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, which could be useful in drug development.
Biochemical Pathways: Investigated for its effects on various biochemical pathways.
Medicine
Pharmaceuticals: Potential use as a drug or drug precursor, particularly in the treatment of certain diseases.
Diagnostics: Applications in diagnostic assays and imaging techniques.
Industry
Manufacturing: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism by which Acetamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of biochemical pathways, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
Acetamide Derivatives: Compounds with similar structures but different substituents.
Pyridazinyl Compounds: Molecules containing the pyridazinyl ring with various functional groups.
Phenylacetamides: Compounds with a phenyl group attached to an acetamide moiety.
Uniqueness
The uniqueness of Acetamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
149997-02-4 |
|---|---|
分子式 |
C20H29N3O8 |
分子量 |
439.5 g/mol |
IUPAC名 |
N-(1,2-dimethyldiazinan-4-yl)-N-phenylacetamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C14H21N3O.C6H8O7/c1-12(18)17(13-7-5-4-6-8-13)14-9-10-15(2)16(3)11-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-8,14H,9-11H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChIキー |
NQGJGIKRMDZYGO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C1CCN(N(C1)C)C)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-5-(5-methoxy-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12698388.png)
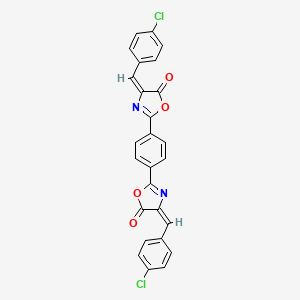
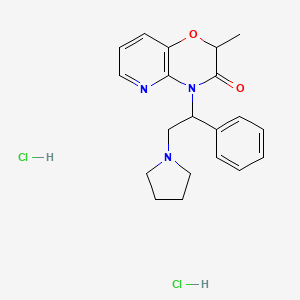

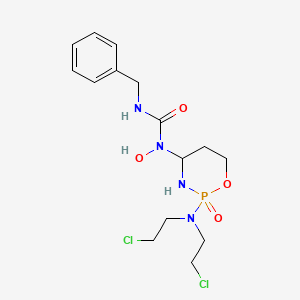

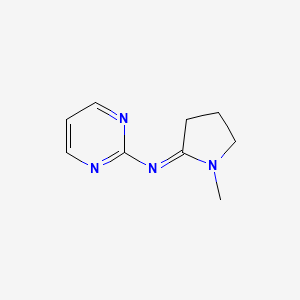

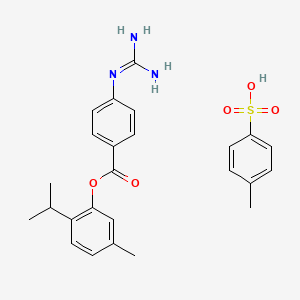

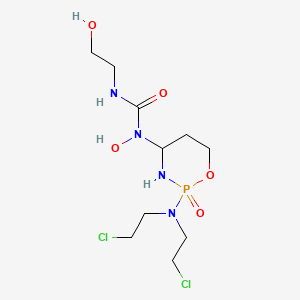
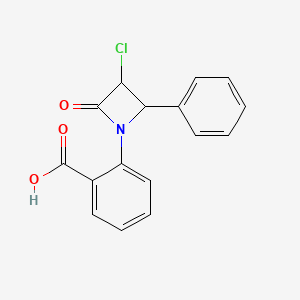
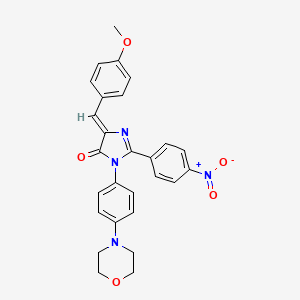
![(E)-3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride](/img/structure/B12698470.png)
